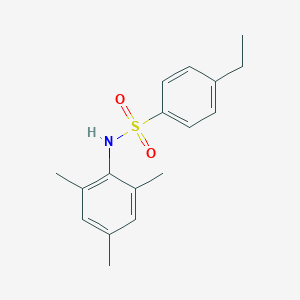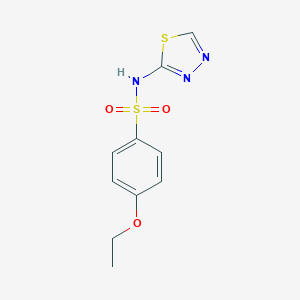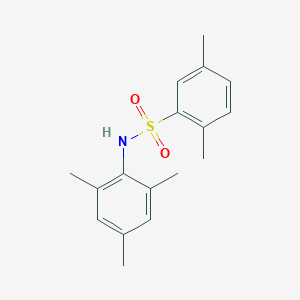
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide, also known as MPBS, is a sulfonamide compound that has shown potential in scientific research applications. It is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is involved in the regulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound has been shown to increase sigma-1 receptor activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. This compound has also been shown to increase the expression of certain proteins involved in cell survival, such as Bcl-2 and Akt. In addition, this compound has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and solubility in organic solvents. It is also relatively stable and has a long shelf life. However, it is important to note that this compound has not been extensively studied in vivo and its effects may differ from those observed in vitro. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several potential future directions for research on 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide. One area of interest is the potential use of this compound as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential in the treatment of other conditions, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride and phenethylamine. This reaction yields this compound, which is then purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been studied for its potential in scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein involved in the regulation of neurotransmitter release and calcium signaling. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-12-15(8-9-16(13)20-2)21(18,19)17-11-10-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVOURTNHBZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)




![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)

![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)


![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)
![6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B411127.png)
![6,8-Bis-(piperidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B411128.png)
